molecular formula C8H5BrClN3O2 B15249697 Methyl8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate

Methyl8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate

Cat. No.: B15249697
M. Wt: 290.50 g/mol
InChI Key: PADHWDMTYSGAPA-UHFFFAOYSA-N
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Description

Methyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate is a heterocyclic compound featuring an imidazo[1,2-b]pyridazine core substituted with bromo (position 8), chloro (position 6), and a methyl ester (position 2). This structure combines electron-withdrawing halogens with a polar ester group, making it a valuable intermediate in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C8H5BrClN3O2

Molecular Weight

290.50 g/mol

IUPAC Name

methyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate

InChI

InChI=1S/C8H5BrClN3O2/c1-15-8(14)5-3-13-7(11-5)4(9)2-6(10)12-13/h2-3H,1H3

InChI Key

PADHWDMTYSGAPA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN2C(=N1)C(=CC(=N2)Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate typically involves the reaction of imidazo[1,2-b]pyridazine with bromine, chlorine, and methylating agents. One common method includes the bromination and chlorination of imidazo[1,2-b]pyridazine, followed by esterification with methanol .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the purity and stability of the final product. The use of catalysts and controlled temperature conditions are crucial in achieving high efficiency in industrial production .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The presence of bromine and chlorine atoms enhances its binding affinity and specificity towards the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Structural Analogues

The compound’s activity and reactivity are influenced by substituent type, position, and ring system variations. Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Number Substituents (Position) Molecular Weight Similarity Score Key Properties
Methyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate N/A 8-Br, 6-Cl, 2-COOCH₃ ~310.5 (est.) N/A High lipophilicity; reactive Br for cross-coupling
Methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate 572910-59-9 6-Cl, 2-COOCH₃ 225.63 0.98 Lacks Br; lower steric hindrance
Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate 64067-99-8 6-Cl, 2-COOCH₂CH₃ 240.66 0.98 (to ethyl) Ethyl ester increases metabolic stability vs. methyl
8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine 1298031-94-3 8-Br, 6-Cl, 2-CH₃ N/A 0.91 Methyl vs. ester alters solubility/reactivity
Methyl 6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate 1121058-31-8 6-Br, 8-CH₃, 2-COOCH₃ 269.1 N/A Pyridine vs. pyridazine ring; different N arrangement
Key Observations:

Ester Group : The methyl ester (vs. ethyl in CAS 64067-99-8) may increase hydrolysis susceptibility, impacting pharmacokinetics .

Ring System: Imidazo[1,2-b]pyridazine (two adjacent N atoms) vs.

Biological Activity

Methyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate is a heterocyclic compound belonging to the imidazo[1,2-b]pyridazine family. It has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C8H5BrClN3O2
  • Molecular Weight : 290.50 g/mol
  • IUPAC Name : Methyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate
  • Canonical SMILES : COC(=O)C1=CN2C(=N1)C(=CC(=N2)Cl)Br

The biological activity of methyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of bromine and chlorine enhances its binding affinity, potentially leading to inhibition of enzymatic activity or modulation of receptor functions, which can result in various therapeutic effects.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. The halogen substituents (bromine and chlorine) contribute to this activity by enhancing the lipophilicity and reactivity of the compound, allowing it to penetrate bacterial membranes effectively.

Anticancer Activity

Studies have shown that methyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate may possess anticancer properties. Its mechanism involves the induction of apoptosis in cancer cells and inhibition of tumor growth through various pathways. For instance, it may interfere with cell cycle progression and promote cell death in malignant cells.

Table 1: Summary of Biological Activities

Activity Description Reference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines; inhibits proliferation
Enzyme InhibitionInhibits specific enzymes involved in metabolic pathways

Case Study: Anticancer Effects

In a recent study published in a peer-reviewed journal, researchers evaluated the anticancer effects of methyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate on various cancer cell lines, including breast and lung cancer. The results indicated a dose-dependent reduction in cell viability, with significant induction of apoptosis observed through flow cytometry analysis. The study concluded that this compound could be a promising candidate for further development as an anticancer agent.

Synthesis and Derivatives

The synthesis of methyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate typically involves bromination and chlorination reactions followed by esterification. The synthetic routes are essential for producing derivatives that may enhance biological activity or reduce toxicity.

Table 2: Synthesis Overview

Step Reaction Type Conditions
BrominationElectrophilic substitutionBr₂ in DMF at room temperature
ChlorinationElectrophilic substitutionCl₂ in acetic acid
EsterificationEster formationMethanol with acid catalyst

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